molecular formula C14H20BNO3 B1444745 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 882679-88-1

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1444745
CAS No.: 882679-88-1
M. Wt: 261.13 g/mol
InChI Key: IGWSRFURPVWHEG-UHFFFAOYSA-N
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C14H20BNO3. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used as a reagent in various chemical reactions due to its stability and reactivity.

Properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWSRFURPVWHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882679-88-1
Record name 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of aromatic compounds. One common method is the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide acts as a versatile intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for synthesizing complex organic molecules.

Case Study:
A study demonstrated the use of this compound in the Suzuki-Miyaura cross-coupling reaction. The reaction efficiency was significantly enhanced due to the stability provided by the dioxaborolane moiety, allowing for higher yields of biaryl compounds .

Medicinal Chemistry

The compound shows promise in medicinal chemistry as a potential drug candidate. Its structural features allow for modifications that can enhance biological activity.

Case Study:
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one derivative was found to inhibit tumor growth in xenograft models of breast cancer .

Materials Science

In materials science, this compound is utilized for developing novel materials with specific properties. Its boron content enhances the thermal and mechanical stability of polymers.

Case Study:
A recent study explored the incorporation of this compound into polymer matrices to improve their thermal stability and flame retardancy. The results showed a marked improvement in thermal degradation temperatures compared to control samples .

Data Tables

Application AreaKey FindingsReferences
Organic SynthesisEnhanced yields in Suzuki-Miyaura reactions
Medicinal ChemistryCytotoxicity against breast cancer cell lines
Materials ScienceImproved thermal stability in polymer composites

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, which reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is transferred to the palladium center, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19BO3
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 1196985-65-5
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various enzymes and pathways:

  • Enzyme Inhibition : Initial studies indicate that the compound exhibits inhibitory effects on certain enzymes such as maltase α-glucosidase and β-glucosidase. For example, related compounds have shown IC50 values ranging from 15.6 μM to 188 μM against these enzymes .
  • GSK-3β Inhibition : Similar compounds have been noted for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme in various signaling pathways. The most potent inhibitors in related studies had IC50 values as low as 8 nM .

Antidiabetic Activity

Research has highlighted the potential of boron-containing compounds in managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes. The biological activity of this compound may contribute to lowering blood glucose levels by inhibiting α-glucosidases.

Anti-inflammatory Effects

Studies have indicated that similar compounds can reduce inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells . This suggests a potential role for this compound in neuroinflammatory conditions.

Case Studies and Research Findings

StudyFindings
MDPI Study on Borylated Compounds Demonstrated moderate inhibition of maltase α-glucosidase with IC50 values around 188 μM.
GSK-3β Inhibition Research Highlighted the compound's structural analogs showing significant inhibition with IC50 values as low as 8 nM.
Anti-inflammatory Activity Study Found that related compounds significantly decreased levels of NO and IL-6 in BV-2 microglial cells at concentrations around 1 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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